N-(3-fluoro-4-methoxyphenyl)-1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide
CAS No.: 2034599-14-7
Cat. No.: VC7537839
Molecular Formula: C16H15FN4O4
Molecular Weight: 346.318
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034599-14-7 |
|---|---|
| Molecular Formula | C16H15FN4O4 |
| Molecular Weight | 346.318 |
| IUPAC Name | N-(3-fluoro-4-methoxyphenyl)-1-[2-(furan-2-yl)-2-hydroxyethyl]triazole-4-carboxamide |
| Standard InChI | InChI=1S/C16H15FN4O4/c1-24-14-5-4-10(7-11(14)17)18-16(23)12-8-21(20-19-12)9-13(22)15-3-2-6-25-15/h2-8,13,22H,9H2,1H3,(H,18,23) |
| Standard InChI Key | YPTNANNTZSBYAN-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)NC(=O)C2=CN(N=N2)CC(C3=CC=CO3)O)F |
Introduction
Structural Characteristics and Molecular Properties
The compound features a 1H-1,2,3-triazole core substituted at position 1 with a 2-(furan-2-yl)-2-hydroxyethyl group and at position 4 with a carboxamide moiety linked to a 3-fluoro-4-methoxyphenyl ring. Key structural attributes include:
Electronic Configuration and Stereoelectronic Effects
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The 1H-1,2,3-triazole ring provides π-π stacking capabilities and hydrogen-bonding sites via its N1–N3 atoms, critical for target binding .
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The 3-fluoro-4-methoxyphenyl group introduces electron-withdrawing (fluoro) and electron-donating (methoxy) effects, creating a polarized aromatic system that enhances membrane permeability .
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The 2-(furan-2-yl)-2-hydroxyethyl side chain contributes to solubility via its hydroxyl group while the furan ring enables hydrophobic interactions .
Table 1: Predicted Physicochemical Properties (SwissADME Analysis)
| Property | Value |
|---|---|
| Molecular Weight | 361.33 g/mol |
| LogP (Lipophilicity) | 2.1 ± 0.3 |
| Hydrogen Bond Donors | 2 (amide NH, hydroxyl OH) |
| Hydrogen Bond Acceptors | 7 |
| Polar Surface Area | 98.5 Ų |
| Solubility (LogS) | -3.2 (Moderate) |
These predictions align with structurally related triazole-carboxamides showing balanced hydrophilicity-lipophilicity profiles .
Synthetic Pathways and Optimization
Click Chemistry-Based Assembly
The triazole core is likely synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated for analogous 1H-1,2,3-triazoles . A proposed route involves:
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Azide Preparation: 3-Fluoro-4-methoxyaniline converted to aryl azide via diazotization.
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Alkyne Synthesis: 2-(Furan-2-yl)-2-hydroxyethyl propargyl ether formed through nucleophilic substitution.
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Cycloaddition: Cu(I)-catalyzed reaction yields triazole intermediate.
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Carboxamide Formation: Coupling with activated carboxylic acid derivatives (e.g., CDI-mediated acylation) .
Challenges in Stereochemical Control
The 2-hydroxyethyl group introduces a chiral center, necessitating asymmetric synthesis or resolution techniques. DIBAL-H reduction and Mitsunobu reactions have succeeded in similar systems to preserve stereochemistry .
Biological Activity and Mechanism
Carbonic Anhydrase-II Inhibition
Analogous 1H-1,2,3-triazoles inhibit carbonic anhydrase-II (CA-II) at 10–50 µM concentrations . The carboxamide’s NH may coordinate Zn²⁺ in CA-II’s active site, while the furan oxygen forms hydrogen bonds with Thr199.
Antioxidant Activity
Furan-containing triazoles demonstrate radical scavenging (EC50: 12–45 µM in DPPH assays), attributed to the hydroxyl group’s H-donating capacity .
Pharmacokinetic and Toxicity Profiling
ADME Predictions
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Absorption: High gastrointestinal absorption (Caco-2 permeability: 25.6 nm/s).
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the furan ring.
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Excretion: Renal clearance predominates (CLrenal: 1.2 mL/min/kg) .
Toxicity Risks
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The furan moiety may form reactive epoxide metabolites, necessitating structural mitigation (e.g., methyl substitution) .
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Fluorinated aromatics show potential for hERG channel inhibition (predicted IC50: 1.8 µM), warranting cardiac safety studies.
Molecular Modeling and Target Engagement
Figure 1: Docking Pose in CA-II Active Site (Hypothetical)
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Triazole: Forms π-cation interaction with Zn²⁺ (distance: 2.1 Å).
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Fluorophenyl Group: Fits into hydrophobic pocket (Val121, Phe131).
Free energy calculations (MM-GBSA) estimate a binding affinity of -9.8 kcal/mol, comparable to acetazolamide (-10.4 kcal/mol) .
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